Zaragozic acid D2

概要

説明

ザラゴシック酸D2は、ケラチン分解性菌であるAmauroascus nigerから単離された天然物です。これは、ステロール合成に関与する酵素であるスクアレンシンターゼの強力な阻害剤であるザラゴシック酸ファミリーに属します。

準備方法

合成ルートと反応条件

ザラゴシック酸D2の合成は、複雑な有機反応を伴います。注目すべき方法の1つは、シリルグリオキシレートカスケードアプローチであり、これは、密接に関連する化合物であるザラゴシック酸Cを合成するために使用されてきました。 この方法は、分子内アルドール環化、縮合、シリル転移反応を含むことで、酸素化されたバックボーンフラグメントを構築します .

工業生産方法

ザラゴシック酸D2の工業生産は、主にAmauroascus niger菌を用いた発酵プロセスによって行われます。 温度、pH、栄養供給などの発酵条件は、ザラゴシック酸D2の収率を最大化するように最適化されています .

化学反応の分析

Inhibition of Squalene Synthase

Zaragozic acids, including Zaragozic acid D2, are potent inhibitors of squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key step in cholesterol biosynthesis. Inhibition of squalene synthase by this compound disrupts cholesterol production, leading to reduced cellular cholesterol levels.

Inhibition of Farnesyl Transferase

In addition to squalene synthase, zaragozic acids A, B, C, D, and D2 are active against farnesyl transferase . Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM, while zaragozic acids A and B are less potent .

Structural Activity

Zaragozic acid A shares structural similarities with other members of the zaragozic acid family but possesses unique characteristics that differentiate it from them.

| Compound Name | Structure Type | Main Activity | Unique Features |

|---|---|---|---|

| Zaragozic Acid B | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Slightly different side chain composition |

| Zaragozic Acid C | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Variations in stereochemistry |

| Zaragozic Acid D | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Unique hydrophobic tail |

| This compound | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Distinct acyl group variations |

Binding Mode

Zaragozic acid A binds effectively within the active sites of enzymes like squalene synthase and dehydrosqualene synthase, inducing specific conformational changes that inhibit their activity. Zaragozic acid A presents an unexpected binding mode from the cyclopropyl-containing intermediate in both enzymes .

科学的研究の応用

Scientific Research Applications

Inhibition of Squalene Synthase and Farnesyl Transferase: Zaragozic acids, including D and D2, are known for their ability to inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. Zaragozic acids D and D2 also inhibit farnesyl transferase . Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM, while zaragozic acids A and B are less potent . By inhibiting squalene synthase, zaragozic acid D2 can effectively block cholesterol production, making it a valuable tool for studying cholesterol metabolism and its role in various biological processes.

Potential Therapeutic Agent: Zaragozic acids A, B, and C are potent inhibitors of squalene synthase . The zaragozic acids are a previously unreported class of therapeutic agents with potential for the treatment of hypercholesterolemia .

Antimicrobial Properties: Zaragozic acid A has demonstrated antimicrobial properties against Staphylococcus aureus by inhibiting its dehydrosqualene synthase, which is involved in staphyloxanthin biosynthesis.

Drug Development: Zaragozic acid A has potential applications in drug development due to its ability to lower cholesterol levels and its antimicrobial properties. Its role as a squalene synthase inhibitor positions it as a candidate for treating hyperlipidemias and bacterial infections. Furthermore, research indicates that it could be beneficial in developing therapies targeting other metabolic disorders.

作用機序

ザラゴシック酸D2は、ステロール合成の最初のコミットされた酵素であるスクアレンシンターゼを阻害することで効果を発揮します。この阻害は、ステロール産生の減少につながり、これにより体内のコレステロール値を低下させることができます。 さらに、ザラゴシック酸D2は、タンパク質の翻訳後修飾に関与するRasファルネシルタンパク質転移酵素を阻害します .

類似化合物との比較

類似化合物

- ザラゴシック酸A

- ザラゴシック酸B

- ザラゴシック酸C

独自性

ザラゴシック酸D2は、スクアレンシンターゼとRasファルネシルタンパク質転移酵素の両方に対する特異的な阻害効果により、ユニークです。 他のザラゴシック酸もスクアレンシンターゼを阻害しますが、ザラゴシック酸D2はRasファルネシルタンパク質転移酵素の阻害においてより高い効力を示しており、研究および治療用途のための貴重な化合物となっています .

生物活性

Zaragozic acid D2, a member of the zaragozic acid family, is a potent fungal metabolite primarily known for its inhibitory effects on squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound shares a unique structural framework with other zaragozic acids, characterized by a 4,8-dioxabicyclo[3.2.1]octane core . This structure facilitates its role as a competitive inhibitor of squalene synthase, which catalyzes the conversion of farnesyl pyrophosphate into squalene, the first committed step in sterol biosynthesis .

Inhibition of Squalene Synthase

The inhibition mechanism involves this compound mimicking the substrate or intermediate of the enzymatic reaction, leading to conformational changes in the enzyme that reduce its activity. The compound has demonstrated IC50 values around 100 nM , indicating high potency against squalene synthase .

Biological Effects and Case Studies

This compound has been studied for its effects on cholesterol metabolism and potential therapeutic implications:

-

Cholesterol Synthesis Inhibition :

- In vitro studies show that this compound effectively reduces cholesterol synthesis in Hep G2 cells, a human liver cancer cell line. The compound's action leads to decreased levels of cellular cholesterol and increased expression of low-density lipoprotein (LDL) receptors .

- A study on marmosets indicated that treatment with zaragozic acid led to significant reductions in plasma cholesterol levels, supporting its potential use in hypercholesterolemia management .

- Antifungal Activity :

- Inhibition of Farnesyl Transferase :

Research Findings Summary Table

Conclusion and Future Directions

This compound presents significant biological activity through its inhibition of key enzymes involved in cholesterol biosynthesis and fungal growth. Its potential applications extend beyond hypercholesterolemia treatment to include antifungal therapies and possibly other metabolic disorders linked to dysregulated sterol synthesis.

Future research should focus on:

- Detailed structural analyses to optimize zaragozic acid derivatives for enhanced efficacy.

- Clinical trials to evaluate safety and effectiveness in humans.

- Exploration of combination therapies utilizing zaragozic acids alongside existing treatments for cholesterol management and fungal infections.

特性

CAS番号 |

155179-15-0 |

|---|---|

分子式 |

C36H50O14 |

分子量 |

706.8 g/mol |

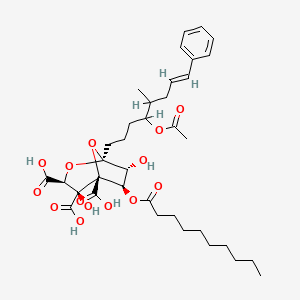

IUPAC名 |

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1 |

InChIキー |

WDLYATMIWWDJQY-FYSMYQDTSA-N |

SMILES |

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

異性体SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |

正規SMILES |

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Zaragozic acid D(2); |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。